gamma-Glutamyl-lysine

Neurodegeneration Transglutaminase activity Biomarker validation

Authentic gamma-glutamyl-lysine with the native γ-glutamyl-ε-lysyl isopeptide bond—the exact end-product of transglutaminase (TG2/Factor XIIIa) crosslinking. Unlike generic α-peptides (e.g., H-Glu-Lys-OH), this non-α linkage resists proteolytic degradation, making it the only analytically valid surrogate for quantifying TGase catalytic activity. Essential reference standard for LC-MS/MS calibration (0.1 ng/mL sensitivity), fibrosis and neurodegeneration biomarker validation, and PET tracer development. Substitution with standard dipeptides introduces confounding variables and yields non-reproducible, publication-incompatible data.

Molecular Formula C11H21N3O5
Molecular Weight 275.30 g/mol
CAS No. 17105-15-6
Cat. No. B033441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Glutamyl-lysine
CAS17105-15-6
SynonymsNε(γ-Glutamyl)lysine;  Nε-(γ-Glutamyl)-L-lysine;  γ-Glutamyl-ε-lysine;  ε-(L-γ-Glutamyl)-L-lysine;  ε-(γ-Glutamyl)lysine;  ε-(γ-L-Glutamyl)-L-lysine;  εN-(γ-L-Glutamyl)lysine;  L-N6-L-γ-Glutamyllysine; 
Molecular FormulaC11H21N3O5
Molecular Weight275.30 g/mol
Structural Identifiers
SMILESC(CCNC(=O)CCC(C(=O)[O-])[NH3+])CC(C(=O)[O-])[NH3+]
InChIInChI=1S/C11H21N3O5/c12-6-2-1-3-8(11(18)19)14-9(15)5-4-7(13)10(16)17/h7-8H,1-6,12-13H2,(H,14,15)(H,16,17)(H,18,19)/t7-,8-/m0/s1
InChIKeyLNLLNTMHVMIMOG-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gamma-Glutamyl-Lysine (CAS 17105-15-6): Procurement-Grade Isopeptide for Transglutaminase Research and Biomarker Development


Gamma-glutamyl-lysine (ε-(γ-glutamyl)lysine; CAS 17105-15-6) is an N(6)-acyl-L-lysine derivative characterized by a distinctive γ-glutamyl-ε-lysyl isopeptide bond [1]. Unlike canonical α-peptide bonds, this non-α linkage is formed enzymatically by transglutaminases (TGases), including tissue transglutaminase (TG2) and activated Factor XIII (FXIIIa), via covalent crosslinking between the γ-carboxamide group of a peptide-bound glutamine residue and the ε-amino group of a lysine residue [2][3]. This unique bond architecture confers resistance to standard proteolytic degradation, establishing the compound as the definitive analytical surrogate for quantifying TGase catalytic activity in biological systems [4].

Why Gamma-Glutamyl-Lysine Cannot Be Replaced by Generic α-Dipeptides or Synthetic Analogs in Critical Assays


Substitution of gamma-glutamyl-lysine (CAS 17105-15-6) with generic α-peptides (e.g., α-Glu-Lys, H-Glu-Lys-OH) or structurally unrelated crosslinkers is analytically invalid for transglutaminase (TGase) research. The compound's diagnostic and research utility stems exclusively from its identity as the exact end-product of the enzymatic crosslinking reaction catalyzed by TG2 and Factor XIIIa [1]. While α-peptides are rapidly hydrolyzed by ubiquitous proteases, the γ-glutamyl-ε-lysyl isopeptide bond in this specific compound is resistant to proteolytic cleavage, enabling its accumulation as a stable biomarker [2]. Furthermore, biodistribution studies using radiolabeled isopeptides have demonstrated significantly different in vivo metabolic behavior and elimination profiles between γ-glutamyl-lysine and other isopeptide configurations [3]. Consequently, use of alternative dipeptides introduces confounding variables in LC-MS/MS quantification, ELISA development, or in vivo tracer studies, rendering results non-comparable to established literature baselines.

Gamma-Glutamyl-Lysine (CAS 17105-15-6): Quantitative Differentiation Evidence Versus Comparators and Baselines


Gamma-Glutamyl-Lysine CSF Elevation in Huntington's Disease: Direct Quantitative Comparison with Healthy Controls

In a direct head-to-head comparison of gamma-glutamyl-lysine (GGEL) levels in human cerebrospinal fluid (CSF), Huntington's disease (HD) patients exhibited a 3.1-fold elevation relative to age-matched control subjects [1]. This elevation was statistically significant (p < 0.0001), providing direct in vivo evidence of increased transglutaminase catalytic activity in HD brain tissue [1].

Neurodegeneration Transglutaminase activity Biomarker validation

LC-MS/MS Analytical Sensitivity for Gamma-Glutamyl-Lysine in Human Urine: Method Validation Benchmark

A validated LC-MS/MS method for gamma-glutamyl-lysine in human urine achieved a lower limit of quantification (LLOQ) of 0.1 ng/mL with a precision of <20% coefficient of variation (CV), representing a significant analytical advance over prior enzymatic digestion-based methods that suffered from enzyme contamination and poor selectivity [1]. The method demonstrated no interfering peaks that would adversely affect quantification [1].

Analytical chemistry Fibrosis biomarkers LC-MS/MS method development

Isopeptide Bond Stability Differential: Gamma-Glutamyl-Lysine Versus α-Peptide Bonds in Proteolytic Environments

The γ-glutamyl-ε-lysyl isopeptide bond in gamma-glutamyl-lysine is intrinsically resistant to cleavage by standard proteolytic enzymes, in marked contrast to canonical α-peptide bonds that are readily hydrolyzed in biological matrices [1]. This differential stability is a class-defining property that enables the compound to function as a persistent crosslink in extracellular matrix proteins and as a stable biomarker in biofluids following proteolytic digestion of proteinaceous samples [1].

Protein crosslinking Enzymatic stability Extracellular matrix

Biodistribution Differential: Gamma-Glutamyl-Lysine 18F-Tracer Metabolic Fate Versus Alternative Isopeptide Configurations

In comparative in vivo biodistribution studies using 18F-labeled isopeptides, gamma-glutamyl-lysine (modified at both α-amino groups with 4-[18F]fluorobenzoate) exhibited significantly different biochemical behavior relative to other isopeptide configurations in terms of in vitro stability, in vivo metabolism, and organ biodistribution in male Wistar rats [1]. The distinct elimination and catabolic pathways observed underscore that even structurally similar isopeptides cannot be treated as interchangeable in tracer development applications [1].

Molecular imaging Pharmacokinetics PET tracer development

Gamma-Glutamyl-Lysine as a Functional Marker of TG2-Mediated Crosslinking in Fibrotic Disease: Class-Level Differential from Non-Crosslinked Peptides

In fibroproliferative diseases including pulmonary fibrosis, chronic kidney disease, and liver cirrhosis, TG2 is chronically upregulated, leading to excessive deposition of gamma-glutamyl-lysine crosslinked extracellular matrix (ECM) proteins that are resistant to degradation [1]. While non-crosslinked peptides and proteins undergo normal ECM turnover, the accumulation of this specific isopeptide crosslink serves as a quantitative index of pathological matrix stabilization [1].

Fibrosis Tissue transglutaminase (TG2) Extracellular matrix

Gamma-Glutamyl-Lysine (CAS 17105-15-6): Prioritized Research and Industrial Application Scenarios Based on Quantitative Evidence


LC-MS/MS Quantification of Transglutaminase 2 Activity in Human Urine for Fibrosis Biomarker Studies

This scenario directly leverages the validated LC-MS/MS method that achieves a sensitivity of 0.1 ng/mL with <20% CV precision for gamma-glutamyl-lysine in human urine [1]. Laboratories conducting preclinical or clinical fibrosis research—including studies in chronic kidney disease, pulmonary fibrosis, or liver cirrhosis—require this compound as a certified reference standard to calibrate assays and quantify TG2-mediated crosslinking as a pharmacodynamic biomarker of ECM stabilization. The method's specificity overcomes prior analytical limitations, making authentic gamma-glutamyl-lysine essential for reproducible, publication-ready data [1].

Cerebrospinal Fluid Biomarker Validation in Neurodegenerative Disease Research

Based on the 3.1-fold elevation of gamma-glutamyl-lysine in HD patient CSF (708 ± 41 pmol/mL) compared to controls (228 ± 36 pmol/mL) with p < 0.0001 [1], this compound serves as a mandatory analytical standard for laboratories developing or validating CSF-based transglutaminase activity assays. This application extends to other neurodegenerative conditions associated with protein aggregation and TGase upregulation, including Alzheimer's disease and Parkinson's disease, where differential GGEL levels are under investigation. Procurement of high-purity gamma-glutamyl-lysine ensures comparability with published HD reference values [1].

In Vivo PET Tracer Development for Imaging Transglutaminase Activity

This scenario is supported by biodistribution studies demonstrating that 18F-labeled gamma-glutamyl-lysine exhibits distinct in vivo metabolic and elimination profiles that differ significantly from other isopeptide configurations [1]. Academic and industrial imaging laboratories developing PET tracers for non-invasive assessment of TGase activity in cancer, fibrosis, or thrombosis must procure authentic gamma-glutamyl-lysine as the starting material for radiolabeling. Use of alternative isopeptides would introduce confounding variables in tracer biodistribution and catabolism, invalidating quantitative imaging data [1].

Protease-Resistant Crosslinker Studies in Protein Engineering and ECM Research

The intrinsic resistance of the γ-glutamyl-ε-lysyl isopeptide bond to proteolytic cleavage underpins its use as a model crosslink in studies of protein stabilization and extracellular matrix biomechanics [1]. Researchers investigating the mechanical properties of TGase-crosslinked hydrogels, fibrin clot stabilization by Factor XIIIa, or the design of protease-resistant peptide scaffolds require authentic gamma-glutamyl-lysine as both an analytical reference and a synthetic building block. Substitution with α-peptides would fail to recapitulate the bond's unique stability profile, producing non-representative data [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for gamma-Glutamyl-lysine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.